Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Industry: It is used in the development of materials with specific optical properties
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s photophysical properties are attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: A closely related compound with similar structural features.
Triazole-Pyrimidine Hybrids: Compounds that share the pyrimidine core but have different substituents
Uniqueness
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics .
Biological Activity
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS Number: 2102176-11-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the interaction of 3-amino-pyrazoles with various electrophilic compounds. This compound is synthesized through these methods, enhancing its structural diversity and biological potential .
Anticancer Properties
Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activity. For instance, derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values as low as 0.126 μM . This compound's selective action suggests a favorable therapeutic window, as it demonstrates lesser effects on non-cancerous cells .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. It has been reported to inhibit certain protein kinases, which play crucial roles in cancer progression and cellular signaling pathways . This inhibition can lead to reduced tumor growth and metastasis.
Toxicity and Safety Profile
In vivo studies have shown that this compound exhibits a favorable safety profile. For example, no acute toxicity was observed in animal models at doses up to 2000 mg/kg . Furthermore, the pharmacokinetic profile indicates sufficient oral bioavailability (31.8%) and clearance rates that suggest manageable systemic exposure .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis through caspase activation .
- Enzymatic Activity : The compound was found to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, suggesting its potential as an anti-metastatic agent .
- Photophysical Properties : Research has also indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess unique photophysical properties that enable their use as biomarkers for lipid droplets in cancer cells .
Summary of Biological Activities
Activity | Effect | IC50 Value |
---|---|---|
Anticancer (MDA-MB-231) | Inhibition of cell proliferation | 0.126 μM |
Enzyme Inhibition (MMPs) | Reduced metastatic potential | N/A |
Toxicity | No acute toxicity at high doses | >2000 mg/kg |
Oral Bioavailability | Moderate | 31.8% |
Properties
Molecular Formula |
C9H6F3N3O2 |
---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-8(16)6-3-14-15-4-5(9(10,11)12)2-13-7(6)15/h2-4H,1H3 |
InChI Key |
PVUBWTXSGYOYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.